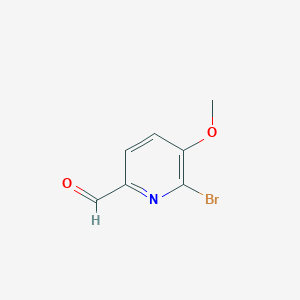

6-Bromo-5-methoxypicolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVQCSLXWUKOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624092 | |

| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329217-74-5 | |

| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-methoxypicolinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methoxypicolinaldehyde is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, comprising a pyridine ring functionalized with a bromine atom, a methoxy group, and an aldehyde, offer multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

This compound, also known as 6-bromo-5-methoxy-2-pyridinecarboxaldehyde, possesses the chemical formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol .[1][2] The structure is characterized by a pyridine ring with a bromine atom at the 6-position, a methoxy group at the 5-position, and a formyl (aldehyde) group at the 2-position.

Key Identifiers:

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ether, and ethyl acetate. | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the aromatic protons on the pyridine ring, and the methoxy group protons (around 3-4 ppm). The coupling patterns of the aromatic protons would be indicative of their relative positions on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), along with signals for the carbons of the pyridine ring and the methoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the aldehyde group, typically around 1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the aldehyde, as well as C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and bromine-containing fragments. Predicted m/z values for various adducts are available in public databases.

Synthesis of this compound

A definitive, peer-reviewed synthetic protocol for this compound is not extensively documented in publicly accessible literature. However, a highly plausible and efficient route involves the oxidation of the corresponding alcohol, (6-Bromo-5-methoxypyridin-2-yl)methanol. This precursor is commercially available.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via oxidation.

Detailed Experimental Protocol (Proposed):

This protocol is a generalized procedure based on common oxidation reactions of primary alcohols to aldehydes. The choice of oxidizing agent can be critical to avoid over-oxidation to the carboxylic acid.

-

Dissolution: Dissolve (6-Bromo-5-methoxypyridin-2-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Add a mild oxidizing agent such as manganese dioxide (MnO₂, 5-10 eq), pyridinium chlorochromate (PCC, 1.5-2.0 eq), or perform a Swern oxidation. The choice of oxidant depends on the scale and desired reaction conditions. For MnO₂, the reaction is typically heterogeneous and requires vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

For MnO₂ oxidation, filter the reaction mixture through a pad of celite to remove the solid manganese dioxide, and wash the filter cake with the reaction solvent.

-

For PCC or Swern oxidation, quench the reaction appropriately (e.g., with isopropanol for PCC, or triethylamine followed by water for Swern) and perform an aqueous work-up.

-

-

Extraction: Extract the product into an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale for Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

-

Mild Oxidizing Agent: The use of mild oxidants like MnO₂ or PCC is crucial to prevent the over-oxidation of the aldehyde to the corresponding carboxylic acid, which is a common side reaction with stronger oxidizing agents.

-

Anhydrous Conditions: Particularly important for Swern oxidation to avoid decomposition of the reactive intermediates.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the methoxy-substituted pyridine ring.

Caption: Key reaction sites of this compound.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations. It can readily undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols. It is also a substrate for Wittig reactions to generate alkenes, and reductive amination to produce secondary and tertiary amines.

-

Bromine Atom: The bromine atom at the 6-position is susceptible to displacement and can participate in a wide range of palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling with boronic acids to form C-C bonds, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at this position.

-

Pyridine Ring: The pyridine ring itself can be further functionalized, although the existing substituents will influence the regioselectivity of subsequent reactions.

Applications in Drug Discovery

Substituted pyridines are a prominent scaffold in a vast number of approved drugs and clinical candidates, owing to their ability to engage in hydrogen bonding and other key interactions with biological targets. While specific drugs derived directly from this compound are not publicly disclosed, its structure makes it an attractive starting material for the synthesis of novel therapeutic agents.

The strategic placement of the reactive handles allows for the systematic exploration of chemical space around the pyridine core. For instance, the aldehyde can be used to introduce side chains that mimic the interactions of natural ligands, while the bromine atom provides a site for diversification to modulate pharmacokinetic and pharmacodynamic properties. This building block could be instrumental in the development of inhibitors for various enzyme classes, such as kinases and proteases, as well as ligands for G-protein coupled receptors.

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in the field of drug discovery. Its multifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the generation of compound libraries for high-throughput screening and lead optimization. The synthetic route via the oxidation of its corresponding alcohol provides a reliable method for its preparation. As the demand for novel and diverse chemical entities in drug development continues to grow, the utility of such well-functionalized building blocks is expected to increase.

References

-

PubChem. 5-bromo-6-methoxypicolinaldehyde. [Link]

-

Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application: improved radiosynthesis, non-clinical safety and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-13. [Link]

-

Doherty, G. J., et al. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 2423-2448. [Link]

-

Guseinov, F. I., et al. (2017). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 731-735. [Link]

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Le, D. N., & Sloop, J. C. (2018). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2018(5), 57-71. [Link]

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Zhao, G. P., & Jiao, C. L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. [Link]

-

Singh, U. P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

-

Le, C. M., et al. (2020). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Medicinal Chemistry Letters, 11(10), 1937-1943. [Link]

-

Shen, J., et al. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 27(12), 2215-2223. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

Sources

6-Bromo-5-methoxypicolinaldehyde CAS number 329217-74-5

An In-Depth Technical Guide to 6-Bromo-5-methoxypicolinaldehyde (CAS: 329217-74-5)

Executive Summary

This compound is a highly functionalized pyridine derivative that has emerged as a strategic building block in medicinal chemistry and drug discovery. Its unique arrangement of a reactive aldehyde, a versatile bromine handle for cross-coupling, and a modulating methoxy group on a pyridine core makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, spectroscopic signature, plausible synthetic routes, key reactivity patterns, and demonstrated applications in the synthesis of high-value therapeutic agents, including bromodomain inhibitors and orexin receptor agonists.

Physicochemical Characteristics and Structural Elucidation

This compound typically presents as an off-white or yellow solid and requires storage in a cool, dry, and inert atmosphere to maintain its integrity.[1] Its structure is defined by a pyridine ring substituted at the C2, C5, and C6 positions with an aldehyde, a methoxy group, and a bromine atom, respectively.

Key Physicochemical Data

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 329217-74-5 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [3] |

| Molecular Weight | 216.03 g/mol | [3] |

| Appearance | Off-white to yellow solid | [1][4] |

| Storage Conditions | 2-8°C, inert atmosphere | [5] |

| Topological Polar Surface Area (TPSA) | 42.43 Ų | [6] |

| Rotatable Bonds | 2 | [4] |

Spectroscopic Profile

Structural verification is paramount for ensuring the fidelity of subsequent synthetic transformations. The following section details the experimentally observed and predicted spectroscopic data for this compound.

Sources

- 1. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]

- 2. US9073878B2 - Cyclic amines as bromodomain inhibitors - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 22187-96-8 | 5-Methoxypicolinaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 6. WO2022132696A1 - Urea orexin receptor agonists - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-5-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-methoxypicolinaldehyde is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex heterocyclic scaffolds for drug discovery. This guide provides a comprehensive overview of the synthetic strategies for this compound, with a focus on a reliable and efficient two-step approach commencing from the commercially available 2-amino-5-methoxypyridine. The causality behind experimental choices, detailed protocols, and in-depth mechanistic insights are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted picolinaldehydes are pivotal intermediates in the pharmaceutical industry due to their versatile reactivity, enabling the construction of a diverse array of nitrogen-containing heterocyclic compounds. The presence of a bromine atom and a methoxy group on the pyridine ring of this compound offers multiple points for chemical modification. The aldehyde functionality serves as a handle for reactions such as reductive amination, Wittig reactions, and condensations, while the bromo substituent is amenable to various cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The methoxy group influences the electronic properties of the ring and can be a site for demethylation to reveal a phenol, providing another avenue for derivatization. These structural features make this compound a valuable precursor for the synthesis of novel therapeutic agents.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. A logical and efficient pathway involves the late-stage introduction of the aldehyde functionality to a pre-functionalized pyridine ring. This approach minimizes potential side reactions and often leads to higher overall yields.

A highly plausible and recommended synthetic strategy begins with a commercially available and relatively inexpensive starting material, 2-amino-5-methoxypyridine. This strategy can be broken down into two key transformations:

-

Diazotization and Bromination: Conversion of the amino group of 2-amino-5-methoxypyridine to a bromo group via a Sandmeyer-type reaction.

-

Hydroxymethylation and Oxidation: Introduction of a hydroxymethyl group at the 2-position, followed by a selective oxidation to the desired aldehyde.

A more direct, yet potentially lower-yielding alternative, would be the direct formylation of a suitable 2,5-disubstituted pyridine precursor. However, achieving regioselectivity in such reactions can be challenging.

This guide will focus on the first, more robust, two-step approach, which leverages the commercially available precursor, (6-Bromo-5-methoxypyridin-2-yl)methanol, for the final oxidation step.

Visualizing the Synthetic Strategy

An In-depth Technical Guide to 6-Bromo-5-methoxypicolinaldehyde: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-5-methoxypicolinaldehyde, a crucial heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, purification, and analytical characterization, with a focus on its application in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted pyridine derivative with the chemical formula C₇H₆BrNO₂.[1][2] Its molecular structure incorporates a pyridine ring functionalized with a bromo, a methoxy, and an aldehyde group, providing multiple reactive sites for synthetic elaboration.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| CAS Number | 329217-74-5 | [2] |

| Appearance | Off-white to light yellow powder (predicted) | |

| Canonical SMILES | COC1=C(C=C(N=C1)C=O)Br | [3] |

Synthesis of this compound

A likely synthetic pathway would involve the introduction of the aldehyde functionality at the 2-position of a pre-functionalized pyridine ring.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard organic chemistry methodologies for the synthesis of similar compounds.[4][5]

Step 1: Lithiation of 2-Bromo-3-methoxypyridine

-

To a solution of 2-bromo-3-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

Step 2: Formylation

-

To the solution from Step 1, add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

Step 3: Workup and Isolation

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

Column Chromatography

Purification by column chromatography on silica gel is a common method for isolating aldehydes. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.[6]

Recrystallization

For solid products, recrystallization can be an effective purification method. The choice of solvent is critical and should be determined experimentally. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.[7]

Analytical Characterization

The structure and purity of this compound are confirmed by various spectroscopic methods. While a complete set of experimental data for this specific molecule is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[7][8]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~9.8-10.2 ppm), two aromatic protons on the pyridine ring (doublets, ~7.5-8.5 ppm), and the methoxy protons (singlet, ~3.9-4.1 ppm). |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190-195 ppm), aromatic carbons (including the carbon bearing the bromine atom), and the methoxy carbon (~55-60 ppm). |

| Mass Spectrometry | A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, confirming the presence of a single bromine atom. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde group (~1700-1720 cm⁻¹), as well as bands corresponding to C-O and C-Br stretching, and aromatic C-H and C=C stretching. |

Applications in Drug Discovery

This compound is a valuable building block in drug discovery due to its trifunctional nature, which allows for diverse and selective chemical modifications. The aldehyde can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensations, to introduce various side chains. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[9][10]

This versatile reactivity makes it a key intermediate in the synthesis of complex heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.[6][11] The pyridine core is a common feature in many biologically active molecules, and the specific substitution pattern of this compound can be strategically utilized to fine-tune the pharmacological properties of a lead compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

-

Wiley-VCH. (2007). Supporting Information. Wiley Online Library. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Mairinger, S., et al. (n.d.). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application: an improved radiosynthesis, non-clinical safety evaluation and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry.

-

PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). Patents - Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

-

Organic Chemistry Data. (n.d.). 1H-NMR. Retrieved from [Link]

- Munikrishnappa, C. S., et al. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.

- Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.

- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Section S1: Supporting links and supplementary data. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-3-methoxypicolinaldehyde. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

-

Mether, M., et al. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1354. [Link]

-

Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 3. 329217-74-5|this compound|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-5-methoxypicolinaldehyde

Abstract

6-Bromo-5-methoxypicolinaldehyde (C₇H₆BrNO₂) is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1][2] Its utility stems from the unique arrangement of functional groups—an aldehyde for derivatization, a methoxy group, and a bromine atom, which can participate in cross-coupling reactions. A precise understanding of its molecular structure is paramount for its application, and this is achieved through a combination of spectroscopic techniques. This guide provides a comprehensive overview of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. It is designed for researchers and professionals in drug development, offering not just data, but the underlying principles and methodologies for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a pyridine ring, an aldehyde, a methoxy group, and a bromine atom—each produce a distinct signature in different spectroscopic analyses.

-

Mass Spectrometry (MS) will confirm the molecular weight and elemental composition, with the bromine atom yielding a characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy will identify the key functional groups, notably the aldehyde carbonyl (C=O) stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) will elucidate the precise connectivity of atoms, providing a detailed map of the carbon-hydrogen framework.

Mass Spectrometry (MS)

Principle & Application

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it is used to confirm the molecular weight and the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, often via direct insertion probe or Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a molecular ion (M⁺•), and induces fragmentation.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Data and Interpretation

The mass spectrum of this compound is expected to show two prominent molecular ion peaks of nearly equal intensity.

| Predicted m/z | Assignment | Notes |

| 215 | [M]⁺• | Molecular ion with ⁷⁹Br isotope. |

| 217 | [M+2]⁺• | Molecular ion with ⁸¹Br isotope.[3][4] |

| 186/188 | [M-CHO]⁺ | Loss of the formyl group (-29 Da). |

| 172/174 | [M-CH₃-CO]⁺ | Loss of a methyl radical followed by carbon monoxide. |

| 136 | [M-Br]⁺ | Loss of the bromine atom. |

| 108 | [M-Br-CO]⁺ | Loss of bromine followed by carbon monoxide. |

Key Interpretation Points:

-

Molecular Ion (M⁺•): The presence of peaks at m/z 215 and 217 in a ~1:1 ratio is the most definitive evidence for the compound's identity and confirms the presence of one bromine atom.

-

Fragmentation Pattern: The fragmentation pattern provides structural information. The loss of 29 Da (CHO) is characteristic of an aldehyde. Subsequent losses help confirm the connectivity of the pyridine core.

Infrared (IR) Spectroscopy

Principle & Application

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. This technique is ideal for quickly identifying the types of functional groups present in a molecule.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample.

-

Absorption: The sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

-

Detection: The attenuated IR beam is directed to a detector, and a Fourier transform is used to generate the IR spectrum (a plot of transmittance or absorbance vs. wavenumber).

Predicted Data and Interpretation

The IR spectrum of this compound will display several characteristic absorption bands. The spectrum of the parent compound, 2-Pyridinecarboxaldehyde, serves as a useful reference.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| ~3050-3100 | C-H Stretch | Aromatic (Pyridine Ring) | Indicates the C-H bonds on the aromatic ring. |

| ~2950, ~2850 | C-H Stretch | Methoxy (-OCH₃) | Asymmetric and symmetric stretching of the methyl group. |

| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) | A characteristic pair of bands (Fermi doublet) for an aldehyde C-H bond. |

| ~1700-1720 | C=O Stretch | Aldehyde | A strong, sharp absorption band, highly indicative of the carbonyl group. |

| ~1550-1600 | C=C & C=N Stretch | Aromatic Ring | Vibrations of the pyridine ring system. |

| ~1250 | C-O Stretch | Aryl Ether | Asymmetric stretch of the Ar-O-CH₃ bond. |

| ~1020 | C-O Stretch | Aryl Ether | Symmetric stretch of the Ar-O-CH₃ bond. |

| ~600-700 | C-Br Stretch | Aryl Bromide | Stretching vibration for the carbon-bromine bond. |

Key Interpretation Points:

-

The most prominent and diagnostic peak will be the strong C=O stretch around 1700 cm⁻¹. Its exact position can be influenced by conjugation with the pyridine ring.

-

The presence of the aldehyde C-H stretches (~2720 and ~2820 cm⁻¹) alongside the C=O peak confirms the aldehyde functional group.

-

Absorptions corresponding to the C-O ether and C-Br bonds confirm the presence of these substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). Nuclei are placed in a strong magnetic field and irradiated with radio waves, causing them to absorb energy at specific frequencies (resonances). These frequencies are highly sensitive to the local electronic environment of each nucleus, providing information about connectivity, symmetry, and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

¹H NMR Acquisition: A series of radiofrequency pulses are applied, and the resulting signal (Free Induction Decay, FID) is recorded. Standard parameters include a 90° pulse angle and a relaxation delay (e.g., 1-5 seconds).

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

Processing: A Fourier transform is applied to the FID to generate the NMR spectrum (a plot of intensity vs. chemical shift in ppm).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.1 | Singlet (s) | 1H | -CHO | Aldehyde proton, typically deshielded and appears as a singlet. |

| ~8.05 | Doublet (d) | 1H | H-4 | Coupled to H-3 (³JHH ≈ 8 Hz). Deshielded by the adjacent nitrogen and aldehyde. |

| ~7.50 | Doublet (d) | 1H | H-3 | Coupled to H-4 (³JHH ≈ 8 Hz). |

| ~4.00 | Singlet (s) | 3H | -OCH₃ | Methoxy protons, appear as a sharp singlet. |

Key Interpretation Points:

-

The two doublets in the aromatic region confirm the presence of two adjacent protons on the pyridine ring.

-

The downfield singlet at ~10.1 ppm is highly characteristic of the aldehyde proton.

-

The singlet integrating to 3H at ~4.0 ppm confirms the methoxy group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show all 7 unique carbon signals.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~192 | C=O | Aldehyde carbonyl carbon, highly deshielded.[7] |

| ~158 | C-5 | Carbon bearing the methoxy group. |

| ~152 | C-2 | Carbon bearing the aldehyde group. |

| ~140 | C-4 | Aromatic CH. |

| ~125 | C-6 | Carbon bearing the bromine atom. |

| ~115 | C-3 | Aromatic CH. |

| ~56 | -OCH₃ | Methoxy carbon.[7] |

Key Interpretation Points:

-

The signal furthest downfield (~192 ppm) corresponds to the aldehyde carbonyl carbon.

-

Four signals are expected in the aromatic region (110-160 ppm), corresponding to the pyridine ring carbons.

-

The upfield signal at ~56 ppm is characteristic of the methoxy carbon.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a complete and unambiguous structural characterization of this compound. MS confirms the molecular weight and elemental formula, IR identifies the key functional groups, and NMR provides the definitive carbon-hydrogen framework. This guide outlines the expected spectral data and provides the foundational protocols for their acquisition, serving as a vital resource for scientists utilizing this important chemical intermediate in their research and development endeavors.

References

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. 7

-

BLD Pharm. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). 2-Pyridinecarboxaldehyde. PubChem Compound Summary for CID 14273.

-

National Institute of Standards and Technology. (n.d.). 2-Pyridinecarboxaldehyde. NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

-

Sigma-Aldrich. (n.d.). 5-Bromo-6-methoxypicolinaldehyde.

-

National Center for Biotechnology Information. (n.d.). 5-bromo-6-methoxypicolinaldehyde. PubChemLite.

-

AChemBlock. (n.d.). This compound 95%.

-

Sunway Pharm Ltd. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). 5-bromo-3-methoxypicolinaldehyde. PubChemLite.

Sources

- 1. This compound 95% | CAS: 329217-74-5 | AChemBlock [achemblock.com]

- 2. This compound - CAS:329217-74-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - 5-bromo-6-methoxypicolinaldehyde (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 5-bromo-3-methoxypicolinaldehyde (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Pyridinecarboxaldehyde [webbook.nist.gov]

- 6. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of 6-Bromo-5-methoxypicolinaldehyde in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 6-Bromo-5-methoxypicolinaldehyde, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in the seamless transition from laboratory-scale synthesis to clinical application, this document offers a robust framework for researchers, scientists, and drug development professionals. In the absence of extensive public quantitative data, this guide focuses on the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for its precise determination.

Introduction: The Pivotal Role of Solubility in Drug Discovery

This compound is a substituted pyridine derivative whose structural motifs are of significant interest in the design of novel therapeutic agents. The interplay of its aromatic core, halogen substituent, methoxy group, and reactive aldehyde functionality makes it a versatile intermediate. However, the successful application of this compound in high-throughput screening, synthetic transformations, and formulation development is fundamentally governed by its solubility. Poor solubility can lead to challenges in reaction kinetics, purification, and bioavailability, ultimately impeding the drug development pipeline. This guide, therefore, serves as a critical resource for understanding and experimentally determining the solubility profile of this compound.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| CAS Number | 1206775-52-1, 329217-74-5 | [1], [2] |

| Physical Form | Liquid or Solid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Theoretical Solubility Considerations: A "Like Dissolves Like" Approach

The solubility of this compound in a given solvent is dictated by the balance of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a strong predictive framework.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and aldehyde groups allows for hydrogen bond acceptance. This suggests a moderate to good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The overall polarity of the molecule, arising from the electronegative atoms and the dipole moment of the aldehyde group, should facilitate solubility in polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The polar functional groups will likely limit solubility in nonpolar solvents. However, the aromatic ring may contribute to some degree of solubility, particularly in aromatic solvents like toluene.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often effective at dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents, which are commonly used in organic synthesis.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It is a reliable and widely used technique that provides a quantitative measure of solubility at a given temperature.

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask method.

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of appropriately sized vials (e.g., 4 mL glass vials with PTFE-lined caps). The excess solid is crucial to ensure that a true equilibrium is reached.

-

Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature, typically 25°C for room temperature solubility.

-

Agitate the samples for a duration sufficient to reach equilibrium. A period of 24 to 48 hours is generally recommended to ensure that the dissolution process is complete.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the same solvent used for the dissolution to bring the concentration of the compound within the linear dynamic range of the chosen analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted filtrate sample using the chosen analytical method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted filtrate from the calibration curve.

-

Calculate the original concentration in the undiluted filtrate by applying the dilution factor. This value represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table to allow for easy comparison and interpretation.

Table 1: Illustrative Solubility Profile of this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | High | [Insert Experimental Data] |

| Ethanol | Polar Protic | High | [Insert Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | [Insert Experimental Data] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | [Insert Experimental Data] |

| Acetonitrile | Polar Aprotic | Moderate | [Insert Experimental Data] |

| Acetone | Polar Aprotic | Moderate | [Insert Experimental Data] |

| Dichloromethane | Chlorinated | High | [Insert Experimental Data] |

| Chloroform | Chlorinated | High | [Insert Experimental Data] |

| Toluene | Aromatic | Low to Moderate | [Insert Experimental Data] |

| n-Heptane | Nonpolar | Low | [Insert Experimental Data] |

Note: The values in the "Experimentally Determined Solubility" column are placeholders and should be populated with data obtained from the experimental protocol described above.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and decision-making process in a typical solubility study.

Sources

The Untapped Potential of 6-Bromo-5-methoxypicolinaldehyde: A Scaffold for Modern Medicinal Chemistry

A Senior Application Scientist's Perspective on a Versatile Building Block

In the landscape of drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel, biologically active compounds. 6-Bromo-5-methoxypicolinaldehyde, a substituted pyridine derivative, represents a significantly underutilized yet highly versatile scaffold. Its unique combination of a reactive aldehyde function and a strategically positioned bromine atom offers a dual-pronged approach to molecular elaboration. This technical guide will delve into the potential applications of this compound in medicinal chemistry, not by documenting its known uses—which are sparse—but by extrapolating its potential from the well-established reactivity of its constituent functional groups. We will explore how this molecule can serve as a cornerstone for the synthesis of compound libraries targeting a range of therapeutic areas, particularly in the realm of kinase inhibition and other protein-targeted therapies.

The Strategic Value of the this compound Scaffold

The medicinal chemistry utility of this compound stems from its two distinct points of chemical reactivity: the aldehyde group at the 2-position and the bromo substituent at the 6-position. The pyridine ring itself is a well-regarded "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The methoxy group at the 5-position can also influence the electronic properties of the ring and provide a vector for metabolic stability or additional target interactions.

The true potential of this molecule lies in the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled diversification.

Synthetic Diversification Strategies

Leveraging the Aldehyde: Gateway to Imines, Amines, and Heterocycles

The picolinaldehyde moiety is a versatile functional group for the introduction of a wide array of substituents.

2.1.1. Reductive Amination for the Synthesis of Novel Amines

A primary and highly effective transformation of the aldehyde is reductive amination. This two-step, one-pot reaction involves the initial formation of a Schiff base with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This reaction is a cornerstone of medicinal chemistry for its broad substrate scope and high functional group tolerance.

Experimental Protocol: General Procedure for Reductive Amination

-

Schiff Base Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE). Add the desired primary or secondary amine (1.1 eq). If the amine is a salt, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). This reagent is particularly effective for reductive aminations as it is less basic and more selective than other borohydrides.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted aminomethylpyridine.

This protocol allows for the introduction of a vast array of chemical functionalities through the choice of the amine, enabling the exploration of structure-activity relationships (SAR) around a target of interest.

Harnessing the Bromo Substituent: The Power of Cross-Coupling

The bromine atom on the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions, which are Nobel Prize-winning technologies that have revolutionized drug discovery.[1] These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

2.2.1. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for the formation of C-C bonds.[2][3] It involves the reaction of the bromopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

This reaction is particularly relevant for the synthesis of kinase inhibitors, as many of these drugs feature a biaryl or heteroaryl-aryl core structure that occupies the ATP-binding site of the enzyme.[4][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a microwave vial or Schlenk flask, add this compound (or a derivative thereof) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired biaryl product.

2.2.2. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the bromopyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6][7][8][9][10] Alkynes are valuable functionalities in medicinal chemistry as they can act as linkers, probes, or be further elaborated into other functional groups.

2.2.3. Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond by coupling the bromopyridine with a primary or secondary amine.[11][12][13][14][15] This reaction is a powerful alternative to classical methods and has a broad substrate scope. This would be particularly useful for generating libraries of 6-amino-5-methoxypicolinaldehyde derivatives.

Potential Therapeutic Applications: A Focus on Kinase Inhibition

The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors.[5][16][17][18] The general structure of many Type I kinase inhibitors involves a heterocyclic core that forms hydrogen bonds with the kinase hinge region, with substituents extending into the ATP-binding pocket. This compound is an excellent starting point for the synthesis of such inhibitors.

The following diagram illustrates a hypothetical synthetic workflow for generating a library of potential kinase inhibitors starting from this compound.

Caption: A proposed workflow for the synthesis of potential kinase inhibitors.

In this proposed workflow, the aldehyde is first functionalized via reductive amination to introduce a diverse set of side chains (R1). The resulting library of amines is then subjected to Suzuki coupling to introduce various aryl or heteroaryl groups (Ar). This two-step diversification strategy can rapidly generate a large number of structurally diverse compounds for screening against a panel of kinases.

Data Summary and Future Directions

While there is no direct biological data for this compound in the public domain, the potential for its derivatives can be inferred from the activities of structurally related compounds.

| Scaffold Type | Potential Biological Activity | Key Synthetic Transformation |

| Biaryl Pyridines | Kinase Inhibition[4][5][16][18] | Suzuki-Miyaura Coupling |

| Aminomethyl Pyridines | Various, depending on the amine | Reductive Amination |

| Alkynyl Pyridines | Antiviral, Anticancer[19] | Sonogashira Coupling |

| Amino Pyridines | Various | Buchwald-Hartwig Amination |

The true value of this compound will be realized through its systematic exploration in medicinal chemistry programs. The synthetic pathways outlined in this guide provide a roadmap for the generation of novel compound libraries with a high potential for biological activity. It is our hope that this technical guide will inspire researchers to consider this versatile building block in their future drug discovery endeavors.

Conclusion

This compound is a molecule with significant untapped potential in medicinal chemistry. Its dual reactivity allows for a modular and efficient approach to the synthesis of complex molecules. By leveraging well-established synthetic methodologies such as reductive amination and palladium-catalyzed cross-coupling, this compound can serve as a valuable starting point for the discovery of new therapeutic agents, particularly in the field of kinase inhibition. The logical and stepwise nature of its potential synthetic transformations makes it an ideal candidate for library synthesis and the rapid exploration of structure-activity relationships.

References

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol. BenchChem.

- BenchChem. (2025). In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-methylpyridine. BenchChem.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Synlett.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules.

- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints.

- Development of a Synthesis of Kinase Inhibitor AKN028. (2018). Recipharm.

- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions.

- The Versatility of 2-Pyridinecarboxaldehyde in Organic Synthesis. (n.d.). Autech Industry Co., Ltd.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Buchwald–Hartwig amin

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences.

- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.

- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). Journal of Medicinal Chemistry.

- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. (1977). Journal of Medicinal Chemistry.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011).

- Pyridine-2-carbaldehyde. (n.d.). Wikipedia.

- Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. (2010). Journal of Medicinal Chemistry.

- Kashani, S. K., & Jessiman, J. E. (n.d.).

- Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals.

- Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. (2016). Drug and Chemical Toxicology.

- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphon

- Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. (n.d.).

- Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine. (n.d.).

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry.

- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic

- The Schiff base formed from the condensation of pyridine-2-carboxaldehyde with alanine, spala⁻, is reduced to the amine pala⁻. Subsequent reaction with copper(II) salts gives the ketimine, spp⁻. While spp⁻ is a ketimine, it is not formed from the tautomerization of the aldimine. (n.d.).

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules.

- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1982). Journal of Medicinal Chemistry.

- Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2023). Molecules.

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules.

- Biological Activity of Complexes Derived From pyridine-2-carbaldehyde Thiosemicarbazone. Structure Of. (1993). Journal of Inorganic Biochemistry.

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. recipharm.com [recipharm.com]

- 5. soci.org [soci.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]

- 18. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Bromo-5-methoxypicolinaldehyde in the Synthesis of Next-Generation Kinase Inhibitors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond. A key to successful drug discovery in this domain lies in the modular and efficient synthesis of diverse chemical scaffolds that can potently and selectively target the kinase ATP-binding site. This technical guide delves into the strategic application of 6-bromo-5-methoxypicolinaldehyde, a versatile and highly functionalized heterocyclic building block, in the design and synthesis of novel kinase inhibitors. We will explore its intrinsic chemical reactivity, showcase its application in the construction of privileged kinase inhibitor scaffolds, and provide detailed, field-proven synthetic protocols.

Introduction: The Rationale for this compound in Kinase Inhibitor Design

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the core structures of numerous approved drugs, including a significant number of kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region is a critical factor in achieving high-affinity binding. This compound offers a unique combination of functionalities that make it an exceptionally valuable starting material for the synthesis of kinase inhibitors:

-

The Pyridine Core: Provides the fundamental heterocyclic system for hinge-binding interactions.

-

The 6-Bromo Substituent: Serves as a versatile synthetic handle for introducing a wide array of aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, which is crucial for modulating selectivity and pharmacokinetic properties.

-

The 5-Methoxy Group: This electron-donating group can influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and modulating the pKa of the pyridine nitrogen. It can also serve as a steric and electronic probe for interactions within the ATP-binding pocket.

-

The 2-Picolinaldehyde Functionality: A highly reactive group that can be readily transformed into a variety of other functional groups or used to construct larger heterocyclic systems, such as pyridopyrimidines, which are also prominent in kinase inhibitor scaffolds.

This strategic combination of reactive sites allows for a divergent and efficient approach to the synthesis of large and diverse libraries of potential kinase inhibitors.

Core Synthetic Strategies and Methodologies

The true power of this compound as a building block is realized through its application in robust and versatile chemical transformations. Below, we detail the key synthetic strategies and provide exemplary protocols.

Functionalization of the 6-Bromo Position: Accessing the Solvent-Exposed Region

The bromine atom at the 6-position is ideally suited for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern medicinal chemistry for the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and heteroaryl-aryl structures, which are common motifs in type I and type II kinase inhibitors.[1][2] This reaction allows for the introduction of a wide range of substituents to probe the solvent-front region of the kinase active site.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reagents and Materials:

-

This compound

-

Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

-

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the introduction of anilines, aliphatic amines, and other nitrogen-containing moieties.[3] This is particularly relevant for the synthesis of kinase inhibitors that feature an amino-linker between the hinge-binding heterocycle and a distal solubilizing group.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

Reagents and Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

-

Ligand (e.g., Xantphos, 5 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 equivalents)

-

Solvent (e.g., Toluene or 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand to a flame-dried reaction vessel.

-

Add the base, this compound, and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 90-110 °C.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Transformations of the Aldehyde Group: Building the Core Scaffold

The aldehyde functionality at the 2-position is a gateway to a multitude of chemical transformations, allowing for the construction of diverse kinase inhibitor core structures.

Reductive amination is a robust and widely used method for converting aldehydes into amines.[3][4] This reaction is instrumental in introducing flexible side chains or linking the pyridine core to other pharmacophoric elements.

Experimental Protocol: Reductive Amination of this compound

-

Reagents and Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equivalents)

-

Solvent (e.g., Dichloromethane or 1,2-dichloroethane)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound and the amine in the solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent portion-wise, monitoring for gas evolution.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the product by column chromatography.

-

Pyridopyrimidines are a prominent class of kinase inhibitors, and this compound can serve as a key precursor for their synthesis.[5] A common strategy involves the condensation of the aldehyde with a suitable aminopyrimidine or a related species.

Exemplary Synthetic Pathway to a Pyridopyrimidine Core

A plausible, though not yet explicitly published, route could involve a multi-step sequence:

-

Condensation: Reaction of this compound with an amidine or a related nitrogen-containing three-atom component to form a dihydropyridopyrimidine.

-

Oxidation: Aromatization of the dihydropyridopyrimidine ring to yield the fully aromatic pyridopyrimidine core.

-

Further Functionalization: Subsequent Suzuki-Miyaura or Buchwald-Hartwig reaction at the 6-bromo position to install the desired substituent.

This approach would provide rapid access to a diverse library of pyridopyrimidine-based kinase inhibitors.

Visualization of Synthetic Strategies

To further illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways.

Caption: Key Synthetic Transformations of this compound.

Application in Kinase Inhibitor Scaffolds: A Look at the Possibilities

While a direct synthesis of a named kinase inhibitor from this compound is not yet prominently featured in the literature, its structural motifs are present in numerous potent inhibitors. For instance, the 5-methoxy-6-arylpyridine scaffold is a key component of inhibitors targeting kinases such as PI3K and mTOR. The ability to readily install various aryl and amino groups at the 6-position, coupled with the versatility of the aldehyde group, makes this building block a powerful tool for generating libraries of compounds for screening against a wide range of kinases, including but not limited to:

-

EGFR (Epidermal Growth Factor Receptor) Inhibitors: Many EGFR inhibitors feature a substituted aniline moiety linked to a heterocyclic core. The Buchwald-Hartwig amination of this compound provides a direct route to such structures.[6]

-

VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibitors: The bi-aryl linkage formed via Suzuki-Miyaura coupling is a common feature in VEGFR inhibitors, which often target the hydrophobic pocket adjacent to the hinge region.[7]

-

PI3K/mTOR Inhibitors: The pyridopyrimidine scaffold, accessible from this compound, is a well-established core for inhibitors of the PI3K/Akt/mTOR signaling pathway.[1]

The following diagram illustrates the general structure of a kinase inhibitor and how the fragments derived from this compound can be incorporated.

Caption: Incorporation of Fragments from the Building Block into a Kinase Inhibitor Scaffold.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategically placed functional groups allow for the efficient and modular construction of diverse chemical scaffolds that can effectively probe the ATP-binding site of a wide range of kinases. The robust and well-established synthetic methodologies, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and reductive amination, provide reliable pathways for its elaboration into complex, drug-like molecules.

As the quest for more selective and potent kinase inhibitors continues, the demand for such well-functionalized and strategically designed building blocks will undoubtedly increase. Researchers and drug development professionals are encouraged to explore the full synthetic potential of this compound in their efforts to discover the next generation of targeted therapeutics.

References

- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of chemical research, 41(11), 1534-1544.

- Eissa, A. A., Aljamal, K. F. M., & Allam, H. A. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic chemistry, 116, 105318.

- BenchChem. (n.d.). A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024, January 2). Reductive Amination. Retrieved from [Link]

- Farouk, A., Abdelrasheed, H., Allam, E., Rashwan, R., & George, R. F. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic chemistry, 121, 105678.

- Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(23), 11857–11911.

- Xu, G., Searle, L. L., Greenberger, L. M., et al. (2008). Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. Bioorganic & medicinal chemistry letters, 18(16), 4615–4619.

- Bhargava, S., & Rajwanshi, L. K. (2012). Synthesis of Some Novel Pyrido[2,3‐d]pyrimidine Derivatives and Their Antimicrobial Investigations. Journal of Heterocyclic Chemistry, 49(4), 868-873.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483.

- Radwan, M. A., Al Rugaie, O., Al Abdulmonem, W., Awad, H., & Zayed, E. (2021). Molecular Docking Studies, Antiproliferative Evaluation, and Synthesis of 7-(1H-Indol-3-yl)

- Al-Ghorbani, M., Jasim, E. A., & Al-Amiery, A. A. (2022). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 12(45), 29285-29298.

- Chebanov, V. A., Sakhno, Y. I., Desenko, S. M., Shishkina, S. V., Musatov, V. I., Shishkin, O. V., & Knyazeva, I. V. (2005). Three-component procedure for the synthesis of 5-aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic acids. Synthesis, (15), 2597-2605.

- Willy, B., & Müller, T. J. J. (2008). Consecutive multi-component syntheses of heterocycles via palladium-copper catalyzed generation of alkynones. Chemical Society Reviews, 37(8), 1646-1657.

- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, (10), 1471-1499.

- Zaki, Z. Z., & Esmaeili, A. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives.